Cas no 2680663-38-9 (2-Amino-3-cyclobutylpropanal)

2-Amino-3-cyclobutylpropanal is a chiral aldehyde derivative featuring a cyclobutyl substituent and an amino functional group, making it a versatile intermediate in organic synthesis. Its rigid cyclobutane ring enhances stereochemical control, facilitating the synthesis of constrained peptidomimetics and bioactive compounds. The presence of both aldehyde and amino groups allows for selective modifications, enabling applications in asymmetric synthesis and pharmaceutical research. This compound is particularly valuable for constructing complex molecular architectures with defined spatial orientations. High purity and stability under controlled conditions ensure reliable performance in demanding synthetic workflows. Its structural features make it a useful building block for medicinal chemistry and materials science applications.
2-Amino-3-cyclobutylpropanal structure
2-Amino-3-cyclobutylpropanal structure
Product Name:2-Amino-3-cyclobutylpropanal
CAS No:2680663-38-9
MF:C7H13NO
MW:127.184221982956
CID:5646078
PubChem ID:21993426
Update Time:2025-05-26

2-Amino-3-cyclobutylpropanal Chemical and Physical Properties

Names and Identifiers

    • EN300-27753117
    • SCHEMBL8283422
    • 2680663-38-9
    • 2-amino-3-cyclobutylpropanal
    • 2-Amino-3-cyclobutylpropanal
    • Inchi: 1S/C7H13NO/c8-7(5-9)4-6-2-1-3-6/h5-7H,1-4,8H2
    • InChI Key: OQJQPIPGEVQRJN-UHFFFAOYSA-N
    • SMILES: O=CC(CC1CCC1)N

Computed Properties

  • Exact Mass: 127.099714038g/mol
  • Monoisotopic Mass: 127.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.1Ų

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Additional information on 2-Amino-3-cyclobutylpropanal

Introduction to 2-Amino-3-cyclobutylpropanal (CAS No: 2680663-38-9)

2-Amino-3-cyclobutylpropanal, identified by its Chemical Abstracts Service (CAS) number 2680663-38-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a cyclobutyl substituent, making it a valuable intermediate in the synthesis of more complex molecules. Its unique structural attributes have garnered attention from researchers exploring novel biochemical pathways and therapeutic agents.

The compound's molecular structure, consisting of a cyclobutyl ring attached to a propanal backbone with an amino group at the second carbon, presents intriguing opportunities for chemical modifications. Such structural motifs are frequently employed in medicinal chemistry due to their ability to influence both metabolic stability and binding affinity in biological targets. The presence of both an aldehyde and an amino group provides multiple reactive sites, enabling diverse synthetic strategies.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from cycloalkyl frameworks. 2-Amino-3-cyclobutylpropanal exemplifies this trend, as its cyclobutyl moiety can enhance solubility and bioavailability while maintaining structural rigidity—a desirable characteristic for drug candidates. Furthermore, the aldehyde functionality allows for further derivatization into amides, imines, or Schiff bases, which are pivotal in designing molecules with enhanced pharmacological properties.

Current research highlights the compound's potential role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The cyclobutyl ring's steric hindrance can be leveraged to optimize binding interactions with protein active sites, while the aldehyde group serves as a versatile handle for covalent drug design approaches. Several studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various kinases, underscoring its therapeutic relevance.

Another emerging application of 2-Amino-3-cyclobutylpropanal lies in its use as a precursor for synthesizing chiral auxiliaries and ligands. The asymmetric induction possible through its functional groups offers chemists a pathway to enantiomerically pure compounds, which are critical in many areas of drug development. Researchers have explored catalytic methods to introduce stereocenters at the cyclobutyl ring or along the aldehyde/propanal chain, paving the way for enantioselective synthesis of bioactive molecules.

The compound's stability under various reaction conditions has also been thoroughly investigated. Studies indicate that 2-Amino-3-cyclobutylpropanal maintains its integrity under mild oxidative or reductive environments, making it a reliable building block for multi-step syntheses. This stability is particularly advantageous when integrating the molecule into complex pharmacophores where harsh reaction conditions might otherwise degrade sensitive functional groups.

From a synthetic chemistry perspective, 2-Amino-3-cyclobutylpropanal serves as an excellent scaffold for exploring novel reaction pathways. Transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the cyclobutyl ring or aldehyde moiety. Such transformations have led to libraries of derivatives with tailored physicochemical properties, including improved solubility or metabolic resistance—key factors in drug-like characteristics.

The growing interest in 2-Amino-3-cyclobutylpropanal is also reflected in its incorporation into high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. Its structural features make it amenable to rapid derivatization using automated synthesis platforms, enabling researchers to screen large compound collections efficiently. Preliminary data suggest that certain derivatives exhibit inhibitory effects on enzymes implicated in inflammatory diseases, warranting further exploration.

In conclusion, 2-Amino-3-cyclobutylpropanal (CAS No: 2680663-38-9) represents a compelling chemical entity with broad applications in pharmaceutical research and development. Its unique structural composition—combining a cyclobutyl ring with functionalized aldehyde and amino groups—offers unparalleled flexibility for synthetic manipulation and biological evaluation. As advancements continue in drug discovery technologies, this compound is poised to play an increasingly pivotal role in the design of next-generation therapeutics.

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